REACTION_CXSMILES
|
N[C:2]1[NH:7][C:6](=[O:8])[NH:5][C:4](=[O:9])[CH:3]=1.N1C=CC(=O)NC1=O.[N:18]([O-])=[O:19].[Na+]>C(O)(=O)C.O>[N:18]([C:3]1[C:4](=[O:9])[NH:5][C:6](=[O:8])[NH:7][CH:2]=1)=[O:19] |f:2.3|
|
Name
|
|
Quantity
|
12.8 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(NC(N1)=O)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 10° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
at room temperature for 1 h
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in the mixture of absolute ethanol and CH2Cl2 (1:1)
|
Type
|
WAIT
|
Details
|
boiled for 20 min
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
The hot mixture was filtered through a layer of Celite 545
|
Type
|
CUSTOM
|
Details
|
to remove the insoluble inorganic salts
|
Type
|
CUSTOM
|
Details
|
The mother liquid was evaporated
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
N(=O)C=1C(NC(NC1)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.4 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 132% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |